molecular formula C13H26N2O4S B12992601 tert-Butyl (1-(ethylsulfonyl)piperidin-4-yl)(methyl)carbamate

tert-Butyl (1-(ethylsulfonyl)piperidin-4-yl)(methyl)carbamate

Cat. No.: B12992601
M. Wt: 306.42 g/mol
InChI Key: QUEBCFSDBIGDMZ-UHFFFAOYSA-N
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Description

tert-Butyl (1-(ethylsulfonyl)piperidin-4-yl)(methyl)carbamate is a chemical compound with the molecular formula C13H26N2O4S It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a tert-butyl group, an ethylsulfonyl group, and a methylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(ethylsulfonyl)piperidin-4-yl)(methyl)carbamate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the ethylsulfonyl group and the tert-butyl carbamate group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining strict quality control standards.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(ethylsulfonyl)piperidin-4-yl)(methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

tert-Butyl (1-(ethylsulfonyl)piperidin-4-yl)(methyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(ethylsulfonyl)piperidin-4-yl)(methyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-Butyl (1-(ethylsulfonyl)piperidin-4-yl)(methyl)carbamate include:

  • tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate
  • tert-Butyl (1-(chlorosulfonyl)piperidin-4-yl)carbamate
  • tert-Butyl ((1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl)methyl)carbamate

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C13H26N2O4S

Molecular Weight

306.42 g/mol

IUPAC Name

tert-butyl N-(1-ethylsulfonylpiperidin-4-yl)-N-methylcarbamate

InChI

InChI=1S/C13H26N2O4S/c1-6-20(17,18)15-9-7-11(8-10-15)14(5)12(16)19-13(2,3)4/h11H,6-10H2,1-5H3

InChI Key

QUEBCFSDBIGDMZ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

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